Pegacaristim

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

187139-68-0 |

|---|---|

Molecular Formula |

C9H19NO5 |

Molecular Weight |

221.25 g/mol |

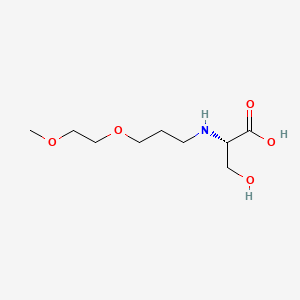

IUPAC Name |

(2S)-3-hydroxy-2-[3-(2-methoxyethoxy)propylamino]propanoic acid |

InChI |

InChI=1S/C9H19NO5/c1-14-5-6-15-4-2-3-10-8(7-11)9(12)13/h8,10-11H,2-7H2,1H3,(H,12,13)/t8-/m0/s1 |

InChI Key |

KMVFNYHZVZVJIU-QMMMGPOBSA-N |

Synonyms |

PegacaristiM |

Origin of Product |

United States |

Foundational & Exploratory

Pegacaristim and the Stimulation of Platelet Production: A Technical Overview of TPO Receptor Agonists

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of thrombopoietin (TPO) receptor agonists, with a focus on the investigational agent pegacaristim. While public data on this compound is limited due to its discontinued development, this document will detail the core scientific principles and methodologies relevant to this class of drugs. By examining the well-established mechanisms of other TPO receptor agonists, we can infer the intended biological activity and evaluation process for this compound. This guide will cover the molecular mechanism of action, key signaling pathways, and the experimental protocols used to characterize these therapeutic agents.

Introduction to Thrombopoietin Receptor Agonists

Thrombocytopenia, a condition characterized by a low platelet count, is a significant clinical concern that can arise from various causes, including chemotherapy for cancer. Thrombopoietin (TPO) is the primary endogenous regulator of platelet production, a process known as thrombopoiesis. TPO binds to its receptor, c-Mpl, expressed on the surface of megakaryocytes and their precursors, stimulating their proliferation and differentiation into mature platelets.[1][2]

TPO receptor agonists are a class of drugs designed to mimic the action of endogenous TPO, thereby increasing platelet production.[2][3] These agents are crucial in managing thrombocytopenia in various clinical settings. This compound is a monoclonal antibody developed for its thrombopoietic activity, indicating its function as a TPO receptor agonist.[1] Although its clinical development was halted at Phase 3, understanding its intended mechanism provides valuable insight into the therapeutic strategies for stimulating platelet production.

Mechanism of Action: TPO Receptor Activation and Signaling

The binding of a TPO receptor agonist to the c-Mpl receptor initiates a cascade of intracellular signaling events that drive megakaryopoiesis. This process is primarily mediated through the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway, with contributions from the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K-AKT) pathways.[2][4]

Upon agonist binding, the TPO receptor undergoes a conformational change, leading to the activation of associated JAKs, predominantly JAK2.[5] Activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for STAT proteins.[5] Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of genes involved in cell proliferation and differentiation.[6][7]

The MAPK and PI3K-AKT pathways are also activated downstream of the TPO receptor and contribute to the overall cellular response, including cell survival and proliferation.[2]

Preclinical and Clinical Evaluation

The development of a TPO receptor agonist like this compound involves a rigorous series of preclinical and clinical studies to establish its safety and efficacy.

Preclinical Assessment

-

In Vitro Assays: The initial characterization of a TPO receptor agonist is performed using a variety of in vitro assays. These assays are designed to measure the binding affinity of the agonist to the TPO receptor and its ability to stimulate downstream signaling and cellular responses.

-

Receptor Binding Assays: These assays determine the affinity and kinetics of the agonist binding to the TPO receptor. Techniques such as surface plasmon resonance (SPR) or bio-layer interferometry (BLI) can be employed.[8]

-

Cell-Based Reporter Assays: Genetically engineered cell lines expressing the TPO receptor and a reporter gene (e.g., luciferase) under the control of a STAT-responsive promoter are used to quantify the activation of the signaling pathway.

-

Cell Proliferation Assays: TPO-dependent cell lines, such as UT7-TPO, are used to assess the ability of the agonist to promote cell proliferation.[9] Cell viability can be measured using reagents like MTT or CellTiter-Glo.[8]

-

-

In Vivo Models: Animal models are essential for evaluating the in vivo efficacy and safety of a TPO receptor agonist. A common model is the chemotherapy-induced thrombocytopenia model, where animals are treated with a cytotoxic agent to induce a temporary decrease in platelet counts. The ability of the TPO receptor agonist to accelerate platelet recovery is then assessed.[10]

Clinical Trials

Clinical development for a TPO receptor agonist typically involves three phases:

-

Phase 1: These trials are conducted in a small number of healthy volunteers or patients to assess the safety, tolerability, and pharmacokinetic profile of the drug and to determine a safe dosage range.

-

Phase 2: These studies are performed in a larger group of patients to evaluate the efficacy of the drug and to further assess its safety.

-

Phase 3: These are large, pivotal trials that compare the new drug to the standard of care to confirm its effectiveness, monitor side effects, and collect information that will allow it to be used safely.

Quantitative Data for TPO Receptor Agonists

While specific quantitative data for this compound is not publicly available, the following tables provide representative data from other well-characterized TPO receptor agonists, romiplostim and eltrombopag, to illustrate the typical parameters measured.

Table 1: Representative In Vitro Activity of TPO Receptor Agonists

| Parameter | Romiplostim | Eltrombopag |

| Binding Affinity (Kd) | ~0.12-0.13 nM[8] | Binds to transmembrane domain[3] |

| EC50 (Cell Proliferation) | Not specified | ~4.8 nM (UT7-TPO cells) |

| EC50 (Reporter Assay) | Not specified | ~2.1 nM |

Data presented are representative and may vary depending on the specific assay conditions.

Table 2: Representative Clinical Efficacy of TPO Receptor Agonists in Immune Thrombocytopenia (ITP)

| Parameter | Romiplostim | Eltrombopag |

| Time to Platelet Response | 1-2 weeks[11] | 1-2 weeks |

| Durable Platelet Response | 38-61% of patients[12] | 20-36% of patients |

| Overall Response Rate | 79-88% of patients[12] | 70-81% of patients[13] |

Response is typically defined as achieving a platelet count ≥50 x 109/L.[14]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of TPO receptor agonists. Below are outlines of key experimental protocols.

Cell Proliferation Assay Protocol

-

Cell Culture: Maintain a TPO-dependent cell line (e.g., UT7-TPO) in appropriate growth medium supplemented with a maintenance concentration of a TPO receptor agonist.

-

Cell Starvation: Prior to the assay, wash the cells to remove the growth factor and resuspend them in a cytokine-free medium for a period of 4-24 hours to synchronize the cells and reduce background proliferation.

-

Assay Setup: Seed the starved cells into a 96-well plate at a predetermined density.

-

Agonist Treatment: Add serial dilutions of the test TPO receptor agonist and a reference standard to the wells. Include a negative control (no agonist).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

Viability Measurement: Add a cell viability reagent (e.g., MTT, WST-1, or a luminescent ATP-based reagent like CellTiter-Glo®) to each well and incubate according to the manufacturer's instructions.[15]

-

Data Analysis: Measure the absorbance or luminescence using a plate reader. Plot the signal versus the agonist concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.[15]

In Vivo Chemotherapy-Induced Thrombocytopenia Model Protocol

-

Animal Model: Use a suitable animal model, such as mice or rats.

-

Induction of Thrombocytopenia: Administer a single dose of a chemotherapeutic agent (e.g., carboplatin or 5-fluorouracil) to induce a predictable nadir in platelet counts.

-

Treatment Administration: Administer the test TPO receptor agonist at various doses, a vehicle control, and a positive control (if available) to different groups of animals, starting at a predetermined time point relative to the chemotherapy administration.

-

Blood Sampling: Collect peripheral blood samples at regular intervals (e.g., every 2-3 days) via a suitable method (e.g., tail vein or retro-orbital bleeding).

-

Platelet Counting: Determine the platelet count in each blood sample using an automated hematology analyzer or by flow cytometry.

-

Data Analysis: Plot the mean platelet counts for each treatment group over time. Key efficacy endpoints include the time to platelet nadir, the depth of the nadir, and the time to platelet recovery to a baseline or a predefined threshold.

Conclusion

This compound, as a TPO receptor agonist, was designed to address the clinical need for stimulating platelet production in thrombocytopenic conditions. While its development was not completed, the scientific principles underlying its mechanism of action are well-understood and have been successfully applied to other approved drugs in this class. This technical guide has provided a comprehensive overview of the TPO receptor signaling pathway, the key experimental methodologies for evaluating TPO receptor agonists, and representative data that underscore the therapeutic potential of this class of drugs. The continued exploration and development of novel TPO receptor agonists remain a vital area of research in hematology and oncology.

References

- 1. revolade.com [revolade.com]

- 2. ashpublications.org [ashpublications.org]

- 3. Eltrombopag, a thrombopoietin- receptor agonist in the treatment of adult chronic immune thrombocytopenia: a review of the efficacy and safety profile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparative analysis of the JAK/STAT signaling through erythropoietin receptor and thrombopoietin receptor using a systems approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 7. cusabio.com [cusabio.com]

- 8. endocrine-abstracts.org [endocrine-abstracts.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Amgen Presents Final Results from the Largest Phase 3 Open-Label Study Assessing the Safety and Efficacy of Nplate® (Romiplostim) [prnewswire.com]

- 12. Romiplostim (Nplate), a Treatment Option for Immune (Idiopathic) Thrombocytopenic Purpura - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Eltrombopag – a novel approach for the treatment of chronic immune thrombocytopenic purpura: review and safety considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The efficacy and safety of romiplostim in adult patients with chronic immune thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cdn.thewellbio.com [cdn.thewellbio.com]

Pegacaristim for In Vitro Platelet Generation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reliable in vitro production of functional platelets is a critical objective for transfusion medicine, drug development, and the study of hematologic disorders. Pegacaristim, a pegylated form of recombinant human megakaryocyte growth and development factor (PEG-rHuMGDF), represents a key cytokine in this field. As a thrombopoietin (TPO) mimetic, this compound stimulates the proliferation and differentiation of megakaryocyte progenitors and promotes the maturation of megakaryocytes, ultimately leading to the release of platelets. This technical guide provides an in-depth overview of the core principles and methodologies for utilizing this compound in in vitro platelet generation studies.

Mechanism of Action: The TPO/c-Mpl Signaling Axis

This compound exerts its biological effects by binding to and activating the myeloproliferative leukemia protein (c-Mpl) receptor, the endogenous receptor for thrombopoietin. This interaction triggers a cascade of intracellular signaling events that are crucial for megakaryopoiesis and thrombopoiesis. The primary signaling pathways activated upon this compound binding to c-Mpl include the Janus kinase/signal transducer and activator of transcription (JAK/STAT), the mitogen-activated protein kinase (MAPK), and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[1][2][3][4]

The activation of these pathways culminates in the transcriptional regulation of genes involved in cell survival, proliferation, differentiation, and maturation of megakaryocytes. This includes the development of a polyploid nucleus and an extensive demarcation membrane system, which are prerequisites for the formation of proplatelets and the subsequent release of platelets.

Quantitative Data on this compound in In Vitro Megakaryopoiesis

The following tables summarize quantitative data from various studies on the effects of PEG-rHuMGDF on in vitro megakaryocyte and platelet production.

| Parameter | Cell Source | PEG-rHuMGDF Concentration | Fold Increase (vs. Control) | Reference |

| CFU-Mk Growth | Normal Bone Marrow | 10 ng/mL | 3-fold | [5] |

| CD61+ Cell Production | Normal Bone Marrow | 10 ng/mL | 8 to 10-fold | [5] |

| Megakaryocyte Markers (GPIIb-IIIa) | HEL Cell Line | 100-150 ng/mL | Increased Expression | [6] |

| In Vivo Study Parameter | Subjects | PEG-rHuMGDF Dose | Observation | Reference |

| Circulating Platelet Count | Healthy Volunteers | 3 µg/kg | Doubled platelet count | [2] |

| Platelet Count Increase | Cancer Patients | 0.3 - 1.0 µg/kg | 51% to 584% increase | [7] |

| Platelet Yield (Apheresis) | Healthy Donors | 3 µg/kg | ~2.9-fold increase vs. placebo | [1] |

Experimental Protocols

In Vitro Differentiation of CD34+ Cells into Megakaryocytes and Platelets

This protocol outlines a general procedure for the differentiation of hematopoietic stem and progenitor cells (HSPCs), specifically CD34+ cells, into megakaryocytes and the subsequent generation of platelets using this compound.

Materials:

-

Isolated human CD34+ cells (from cord blood, bone marrow, or peripheral blood)

-

Serum-free expansion medium (e.g., StemSpan™ SFEM)

-

Recombinant human Stem Cell Factor (SCF)

-

This compound (PEG-rHuMGDF)

-

Culture plates

-

Incubator (37°C, 5% CO2)

Procedure:

-

Phase 1: Expansion and Differentiation (Days 0-10)

-

Thaw cryopreserved CD34+ cells according to the manufacturer's protocol.

-

Plate the cells at a density of 1 x 10^5 cells/mL in a serum-free expansion medium.

-

Supplement the medium with SCF (e.g., 25-50 ng/mL) and a lower concentration of this compound (e.g., 25-50 ng/mL).

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

-

On day 4, perform a half-medium change with fresh medium and cytokines.

-

On day 7, expand the culture by adding fresh medium and cytokines.

-

-

Phase 2: Megakaryocyte Maturation and Platelet Release (Days 10-18)

-

On day 10, centrifuge the cell suspension and resuspend the cells in fresh serum-free medium.

-

Supplement the medium with a higher concentration of this compound (e.g., 50-100 ng/mL) and omit SCF to promote terminal differentiation.

-

Continue to culture the cells, monitoring for the appearance of large, polyploid megakaryocytes and proplatelet formation.

-

Platelet-like particles can be harvested from the culture supernatant.

-

Functional Analysis of In Vitro-Generated Platelets

The functional competence of in vitro-generated platelets is a critical determinant of their potential utility. Standard platelet function assays should be adapted for the lower cell numbers typically obtained from in vitro cultures.

a. Flow Cytometry for Platelet Surface Markers and Activation:

-

Principle: To identify platelets and assess their activation state by detecting the expression of specific surface glycoproteins.

-

Procedure:

-

Collect platelet-containing supernatant from the megakaryocyte culture.

-

Stain with fluorescently labeled antibodies against platelet-specific markers (e.g., CD41a, CD42b) and activation markers (e.g., P-selectin/CD62P, activated GPIIb-IIIa).

-

Analyze the stained platelets using a flow cytometer.

-

b. Platelet Aggregation Assays:

-

Principle: To measure the ability of platelets to aggregate in response to agonists.

-

Procedure:

c. Spreading on Fibrinogen:

-

Principle: To assess the ability of platelets to adhere and spread on a physiological substrate.

-

Procedure:

-

Coat coverslips with fibrinogen.

-

Add the in vitro-generated platelets to the coverslips and incubate.

-

Fix, permeabilize, and stain the platelets for actin (e.g., with phalloidin).

-

Visualize platelet spreading using fluorescence microscopy.

-

Conclusion

This compound is a potent stimulator of in vitro megakaryopoiesis and thrombopoiesis, acting through the c-Mpl receptor to activate key signaling pathways. The methodologies outlined in this guide provide a framework for the use of this compound to generate and characterize in vitro-derived platelets. The successful and scalable production of functional platelets in vitro holds immense promise for advancing our understanding of platelet biology and for developing novel therapeutic strategies. Further optimization of culture conditions and a deeper understanding of the regulatory networks governing thrombopoiesis will be crucial for realizing the full potential of this technology.

References

- 1. Megakaryopoiesis and thrombopoiesis: an update on cytokines and lineage surface markers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rupress.org [rupress.org]

- 4. Insights into Regulatory Factors in Megakaryocyte Development and Function: Basic Mechanisms and Potential Targets [imrpress.com]

- 5. rupress.org [rupress.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Megakaryocyte Differentiation and Platelet Formation from Human Cord Blood-derived CD34+ Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of the in vitro Function of Platelet Concentrates from Pooled Buffy Coats or Apheresis - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Thrombopoietin Receptor Agonists on Hematopoietic Progenitor Cells: A Technical Overview

Disclaimer: This document focuses on the effects of thrombopoietin (TPO) receptor agonists as a class of drugs on hematopoietic progenitor cells. Specific data for "pegacaristim," a discontinued TPO receptor agonist, is limited in publicly available scientific literature. Therefore, this guide utilizes data from studies on other TPO receptor agonists, such as romiplostim and eltrombopag, to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.

Executive Summary

Thrombopoietin (TPO) receptor agonists are a class of therapeutic agents that mimic the action of endogenous thrombopoietin, the primary regulator of megakaryopoiesis and platelet production. Beyond their established role in stimulating platelet counts, these agents exert significant effects on the broader hematopoietic progenitor cell compartment. This technical guide provides an in-depth analysis of the quantitative effects, underlying signaling mechanisms, and experimental methodologies used to evaluate the impact of TPO receptor agonists on hematopoietic stem and progenitor cells (HSPCs). The data presented herein, collated from various preclinical and clinical studies, demonstrates the potential of these agonists to influence the proliferation and differentiation of multiple hematopoietic lineages.

Quantitative Effects on Hematopoietic Progenitor Cell Populations

The administration of TPO receptor agonists leads to measurable changes in various hematopoietic progenitor cell populations in both peripheral blood and bone marrow. These effects are not limited to the megakaryocytic lineage, indicating a broader impact on hematopoiesis.

In Vitro Expansion of Hematopoietic Progenitor Cells

Studies utilizing in vitro culture systems have demonstrated the capacity of TPO receptor agonists to expand populations of hematopoietic progenitor cells.

Table 1: In Vitro Expansion of Human CD34+ Cells and Progenitor Subsets with TPO Receptor Agonists

| TPO Receptor Agonist | Cell Type | Fold Increase vs. Control | Reference |

| Romiplostim | Total CD34+ cells | Comparable to rhTPO | [1] |

| Romiplostim | CD34+CD38+ progenitor cells | Comparable to rhTPO | [1] |

| Romiplostim | CD34+CD38- immature cells | Higher than eltrombopag | [1] |

| Eltrombopag | Total CD34+ cells | Lower than rhTPO and romiplostim | [1] |

In Vivo Effects on Hematopoietic Progenitor and Stem Cell Populations

Clinical studies in patients with conditions such as aplastic anemia and immune thrombocytopenia have provided valuable insights into the in vivo effects of TPO receptor agonists on the hematopoietic system.

Table 2: In Vivo Changes in Hematopoietic Progenitor Cell Populations Following TPO Receptor Agonist Treatment

| TPO Receptor Agonist | Patient Population | Cell Population | Observation | p-value | Reference |

| Eltrombopag | Immune Aplastic Anemia | Multipotent Progenitor (MPP) | Significantly expanded | 0.026 | [2] |

| Romiplostim | Aplastic Anemia | CD34+CD38- cells | Steady increase up to week 105 | - | [3] |

Effects on Colony-Forming Unit (CFU) Progenitors

Colony-forming unit assays are instrumental in quantifying the functional capacity of hematopoietic progenitors to proliferate and differentiate into specific lineages.

Table 3: Effect of TPO Receptor Agonists on Colony-Forming Unit (CFU) Progenitors from Peripheral Blood Mononuclear Cells in ITP Patients

| Progenitor Cell Type | Mean Colonies ± SD (TPO-RA Treated) | Mean Colonies ± SD (Healthy Donors) | p-value | Reference |

| BFU-E (Burst-Forming Unit-Erythroid) | 69 ± 47 | Not specified | < 0.05 | [4] |

| CFU-GM (Colony-Forming Unit-Granulocyte/Macrophage) | 61 ± 48 | Not specified | < 0.05 | [4] |

| CFU-GEMM (Colony-Forming Unit-Granulocyte/Erythrocyte/Macrophage/Megakaryocyte) | 16 ± 11 | Not specified | < 0.05 | [4] |

| Total CFUs | 145 ± 94 | Not specified | < 0.05 | [4] |

Signaling Pathways Activated by TPO Receptor Agonists

TPO receptor agonists bind to and activate the TPO receptor (c-Mpl), which is expressed on hematopoietic stem cells, progenitor cells, and megakaryocytes. This interaction triggers a cascade of intracellular signaling events that regulate cell survival, proliferation, and differentiation.[5]

Experimental Protocols

The following section details the methodologies for key experiments cited in the evaluation of TPO receptor agonist effects on hematopoietic progenitor cells.

Colony-Forming Unit (CFU) Assay

This assay quantifies hematopoietic progenitor cells based on their ability to form colonies of differentiated cells in a semi-solid medium.

-

Cell Preparation: Mononuclear cells are isolated from bone marrow or peripheral blood using Ficoll-Paque density gradient centrifugation.

-

Plating: A specified number of mononuclear cells (e.g., 1 x 10^5 cells/mL) are plated in a methylcellulose-based medium (e.g., MethoCult™) supplemented with a cocktail of cytokines to support the growth of different lineages. For TPO receptor agonist studies, the drug of interest is added at various concentrations.

-

Incubation: Cultures are incubated at 37°C in a humidified atmosphere with 5% CO2 for 14 days.

-

Colony Identification and Counting: Colonies are identified and counted using an inverted microscope based on their morphology. BFU-E appear as large, reddish clusters of hemoglobinized cells. CFU-GM form compact colonies of granulocytes and/or macrophages. CFU-GEMM are large, multi-lineage colonies containing erythroid, granulocytic, macrophage, and megakaryocytic cells.

Flow Cytometry for Hematopoietic Stem and Progenitor Cell Enumeration

Flow cytometry is used to identify and quantify specific populations of hematopoietic stem and progenitor cells based on the expression of cell surface markers. The ISHAGE (International Society of Hematotherapy and Graft Engineering) protocol is a widely accepted standard for CD34+ cell enumeration.

-

Antibody Staining: A whole blood or mononuclear cell sample is incubated with a cocktail of fluorescently-labeled monoclonal antibodies. A typical panel includes:

-

CD34 (to identify hematopoietic stem and progenitor cells)

-

CD45 (a pan-leukocyte marker to distinguish hematopoietic cells from debris and other cells)

-

A viability dye (e.g., 7-AAD) to exclude dead cells.

-

Optionally, markers to further define progenitor subsets, such as CD38, CD90 (Thy-1), and lineage markers.

-

-

Red Blood Cell Lysis: Red blood cells are lysed using a gentle lysing solution.

-

Data Acquisition: Samples are acquired on a flow cytometer. A sufficient number of events (e.g., at least 75,000 to 100,000) are collected to ensure statistical significance, especially for rare cell populations.

-

Data Analysis (Gating Strategy): A sequential gating strategy is applied to identify the target cell population. For example, to identify hematopoietic stem cells (HSCs), one might gate on:

-

Viable cells (negative for the viability dye).

-

CD45dim cells.

-

CD34+ cells.

-

CD38- cells.

-

Mandatory Visualizations

Experimental Workflow for Assessing TPO Receptor Agonist Effects

The following diagram illustrates a typical experimental workflow for evaluating the in vitro effects of a TPO receptor agonist on hematopoietic progenitor cells.

References

- 1. Expansion effect of romiplostim on hematopoietic stem and progenitor cells versus thrombopoietin and eltrombopag - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. IN VIVO EFFECTS OF ELTROMBOPAG ON THE EXPANSION OF HEMATOPOIETIC STEM AND PROGENITOR CELLS IN APLASTIC ANAEMIA | Hematology, Transfusion and Cell Therapy [htct.com.br]

- 3. ashpublications.org [ashpublications.org]

- 4. researchgate.net [researchgate.net]

- 5. Thrombopoietin Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide on Pegacaristim and its Relation to Megakaryocyte Growth and Development Factor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of Pegacaristim and its functional relationship with the Megakaryocyte Growth and Development Factor (MGDF). Both agents are potent stimulators of megakaryopoiesis and thrombopoiesis, acting as agonists of the thrombopoietin (TPO) receptor (c-Mpl). This document details their mechanism of action, presents quantitative data from key clinical studies, outlines relevant experimental protocols, and visualizes the critical signaling pathways involved in their activity. The guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development in the field of hematology and oncology.

Introduction to this compound and Megakaryocyte Growth and Development Factor

2.1 this compound

This compound is a monoclonal antibody designed to stimulate the production of platelets.[1] It functions as a thrombopoietic agent by targeting and activating the thrombopoietin receptor (TPO-R), also known as c-Mpl.[2] This activation mimics the physiological effects of endogenous thrombopoietin (TPO), the primary regulator of platelet production.

2.2 Megakaryocyte Growth and Development Factor (MGDF)

Megakaryocyte Growth and Development Factor (MGDF) is a cytokine that plays a crucial role in the proliferation and differentiation of megakaryocytes, the precursor cells of platelets. The recombinant human form, rHuMGDF, and its pegylated version, PEG-rHuMGDF, were developed as therapeutic agents to treat thrombocytopenia.[3] PEG-rHuMGDF is a truncated, non-glycosylated form of recombinant human TPO that has been pegylated to increase its half-life.[3] Like this compound, MGDF exerts its effects by binding to and activating the TPO receptor.[4]

2.3 Relationship and Mechanism of Action

Both this compound and MGDF are agonists of the TPO receptor (c-Mpl). Their binding to this receptor on the surface of hematopoietic stem cells and megakaryocyte progenitors initiates a cascade of intracellular signaling events. This signaling promotes the survival, proliferation, and maturation of megakaryocytes, ultimately leading to an increased production and release of platelets into the bloodstream. While both molecules target the same receptor, their molecular nature differs, with this compound being a monoclonal antibody and MGDF being a recombinant cytokine.

Quantitative Data from Clinical Trials

The following tables summarize quantitative data from key clinical trials involving PEG-rHuMGDF. Data for this compound as a distinct entity in extensive clinical trials is less readily available in the public domain, likely due to its close association or possible synonymity with early TPO receptor agonists.

Table 1: Dose-Dependent Effect of PEG-rHuMGDF on Platelet Counts in Patients with Advanced Cancer [5]

| Dosage of PEG-rHuMGDF (µg/kg) | Median Increase in Platelet Count |

| Placebo | 16% |

| 0.03 | 12% |

| 0.1 | 39% |

| 0.3 | 51% - 584% |

| 1.0 | 51% - 584% |

Table 2: Efficacy of PEG-rHuMGDF in Patients with de novo Acute Myeloid Leukemia (AML) [6]

| Treatment Group | Median Peak Platelet Count (x 10⁹/L) | Incidence of Thrombocytosis (>1,000 x 10⁹/L) |

| Placebo | 390 | 9% |

| Group B (Single or 7 daily doses of 2.5 µg/kg) | 517 | 8% |

| Group A (Up to 21 doses of 2.5 or 5 µg/kg/d) | 1,084 | 52% |

Table 3: Pharmacokinetic Properties of PEG-rHuMGDF in Adults

| Parameter | Value |

| Half-Life | 4.2 and 5.6 hours |

| Route of Elimination | Renal excretion |

| Protein Binding | Not protein bound |

| Volume of Distribution | ~0.8 L/kg |

Note: Specific pharmacokinetic data for this compound is not widely published. The data presented is for a similar TPO receptor agonist.

Signaling Pathways

The binding of TPO receptor agonists like this compound and MGDF to c-Mpl activates several key intracellular signaling pathways, primarily the JAK/STAT, MAPK/ERK, and PI3K/AKT pathways.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. gciamt.org [gciamt.org]

- 5. In-vitro assessment of platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A randomized, double-blind, placebo-controlled study with pegylated recombinant human megakaryocyte growth and development factor (PEG-rHuMGDF) as an adjunct to chemotherapy for adults with de novo acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Hematopoietic Stem Cell Mobilization using Pegfilgrastim

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pegfilgrastim, a pegylated form of recombinant human granulocyte colony-stimulating factor (G-CSF), is a key biologic agent utilized in the mobilization of hematopoietic stem cells (HSCs) from the bone marrow into the peripheral blood for subsequent collection via apheresis. This process is a critical component of autologous and allogeneic hematopoietic stem cell transplantation, providing a source of HSCs for hematopoietic reconstitution following myeloablative therapy.

It is crucial to distinguish between hematopoietic stem cell mobilization and ex vivo expansion. Mobilization refers to the in vivo process of stimulating the release of HSCs from the bone marrow into the bloodstream. In contrast, ex vivo expansion involves the proliferation of HSCs in a laboratory setting after they have been harvested from a source such as bone marrow, peripheral blood, or cord blood. This document focuses exclusively on the established clinical protocol for HSC mobilization using pegfilgrastim.

Mechanism of Action

Pegfilgrastim is a long-acting form of G-CSF. The pegylation of filgrastim increases its molecular size, thereby reducing its renal clearance and extending its half-life.[1][2][3] This allows for a single administration per chemotherapy cycle to achieve a sustained therapeutic effect.[3]

The biological activity of pegfilgrastim is mediated through its binding to the G-CSF receptor, which is expressed on the surface of hematopoietic cells, including HSCs and their progenitors.[1][4][5] This interaction triggers a cascade of intracellular signaling pathways, primarily the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, as well as the phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt) and mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathways.[1][4] Activation of these pathways stimulates the proliferation and differentiation of granulocytic precursors, leading to an increased number of neutrophils and the mobilization of HSCs into the peripheral circulation.[1][4][5]

Signaling Pathway of Pegfilgrastim (G-CSF)

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. New insight into strategies used to develop long-acting G-CSF biologics for neutropenia therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. What is the mechanism of Empegfilgrastim? [synapse.patsnap.com]

- 5. What is the mechanism of Pegfilgrastim-APGF? [synapse.patsnap.com]

Application Notes and Protocols for Pegacaristim in In Vitro Platelet Production Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pegacaristim, a thrombopoietin (TPO) receptor agonist, represents a significant tool for the in vitro generation of platelets for research and potential therapeutic applications. As a mimetic of endogenous TPO, this compound binds to and activates the c-Mpl receptor on hematopoietic stem and progenitor cells, driving their differentiation into megakaryocytes and subsequent platelet production.[1] These application notes provide detailed protocols for utilizing this compound in in vitro platelet production assays, methods for functional analysis of the generated platelets, and an overview of the underlying signaling pathways.

Mechanism of Action: The c-Mpl Signaling Pathway

This compound, like endogenous thrombopoietin, initiates the signaling cascade essential for megakaryopoiesis and thrombopoiesis by binding to the c-Mpl receptor. This binding event induces receptor dimerization, leading to the trans-phosphorylation and activation of Janus Kinase 2 (JAK2). Activated JAK2 then phosphorylates tyrosine residues on the intracellular domain of the c-Mpl receptor, creating docking sites for various signaling proteins.

Key downstream pathways activated by this process include:

-

JAK/STAT Pathway: Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5, are recruited to the phosphorylated receptor, become phosphorylated by JAK2, and subsequently dimerize. These dimers translocate to the nucleus, where they act as transcription factors to upregulate genes crucial for megakaryocyte proliferation and differentiation.[2]

-

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is also activated and plays a role in cell proliferation and differentiation.

-

PI3K/AKT Pathway: The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is critical for promoting cell survival and inhibiting apoptosis, ensuring the viability of differentiating megakaryocytes.[3]

Experimental Protocols

The following protocols outline the general steps for the in vitro differentiation of CD34+ hematopoietic stem cells into megakaryocytes and subsequent platelet production, facilitated by this compound.

Experimental Workflow

Protocol 1: Megakaryocyte Differentiation from CD34+ Cells

This protocol describes the differentiation of isolated CD34+ cells into mature megakaryocytes.

Materials:

-

Cryopreserved human CD34+ cells (from cord blood, bone marrow, or mobilized peripheral blood)

-

Serum-free expansion medium (e.g., StemSpan™ SFEM II)

-

Cytokine cocktail:

-

This compound (or other TPO receptor agonist)

-

Stem Cell Factor (SCF)

-

Interleukin-6 (IL-6)

-

Interleukin-9 (IL-9)

-

-

Cell culture plates (24-well or 6-well)

-

Incubator (37°C, 5% CO2)

Procedure:

-

Thawing of CD34+ Cells: Thaw cryopreserved CD34+ cells rapidly in a 37°C water bath. Transfer cells to a sterile conical tube and slowly add pre-warmed expansion medium. Centrifuge at 300 x g for 10 minutes and resuspend the cell pellet in fresh expansion medium.

-

Cell Seeding: Count viable cells using a hemocytometer and trypan blue exclusion. Seed the cells at a density of 1 x 10^5 cells/mL in a cell culture plate.

-

Cytokine Supplementation: Supplement the culture medium with the following cytokines at the indicated final concentrations:

-

This compound: 10-100 ng/mL (dose optimization may be required)

-

SCF: 25-50 ng/mL

-

IL-6: 10-20 ng/mL

-

IL-9: 10-20 ng/mL

-

-

Incubation: Incubate the culture plate at 37°C in a humidified incubator with 5% CO2.

-

Culture Maintenance: Every 3-4 days, perform a half-medium change by gently removing half of the culture supernatant and replacing it with fresh medium containing the cytokine cocktail.

-

Monitoring Differentiation: At day 10-12, assess megakaryocyte differentiation by flow cytometry for the expression of specific surface markers such as CD41a and CD42b.

Protocol 2: Platelet Production and Functional Analysis

This protocol details the maturation of megakaryocytes and the subsequent analysis of the generated platelet-like particles.

Materials:

-

Mature megakaryocyte culture from Protocol 1

-

Platelet analysis buffer (e.g., Tyrode's salt solution)

-

Flow cytometer

-

Fluorescently labeled antibodies (e.g., anti-CD41a-FITC, anti-CD42b-PE, anti-CD62P-PE)

-

Platelet agonists (e.g., ADP, thrombin, collagen)

-

Platelet aggregometer

Procedure:

-

Platelet-like Particle (PLP) Collection: From day 12 onwards, carefully collect the culture supernatant containing PLPs. Centrifuge at a low speed (150 x g for 10 minutes) to pellet the larger megakaryocytes. Transfer the supernatant to a new tube and centrifuge at a higher speed (800 x g for 15 minutes) to pellet the PLPs.

-

PLP Quantification: Resuspend the PLP pellet in a known volume of platelet analysis buffer and count the particles using a hematology analyzer or a flow cytometer.

-

Phenotypic Analysis by Flow Cytometry:

-

Incubate the PLPs with fluorescently labeled antibodies against platelet-specific markers (CD41a, CD42b).

-

Analyze the stained PLPs using a flow cytometer to determine the percentage of marker-positive particles.

-

-

Functional Analysis - Activation Assay:

-

Resuspend PLPs in platelet analysis buffer.

-

Add a platelet agonist (e.g., ADP at 10 µM or thrombin at 0.1 U/mL).

-

Incubate for 15-20 minutes at room temperature.

-

Add a fluorescently labeled antibody against an activation marker (e.g., CD62P, which is P-selectin).

-

Analyze by flow cytometry to quantify the percentage of activated PLPs.

-

-

Functional Analysis - Aggregation Assay:

-

Adjust the concentration of PLPs in platelet analysis buffer.

-

Place the PLP suspension in a platelet aggregometer.

-

Add a platelet agonist and monitor the change in light transmittance over time to assess aggregation.

-

Data Presentation

The following tables provide representative data that can be expected from in vitro platelet production assays using a TPO receptor agonist like this compound.

Table 1: Effect of this compound on Megakaryocyte and Platelet Yield

| This compound (ng/mL) | Megakaryocyte Count (x 10^5/mL) at Day 12 | Platelet-like Particle Yield (x 10^6/mL) at Day 18 |

| 0 (Control) | 1.2 ± 0.3 | 5.8 ± 1.5 |

| 10 | 4.5 ± 0.8 | 25.3 ± 4.2 |

| 50 | 8.9 ± 1.2 | 52.1 ± 7.8 |

| 100 | 9.2 ± 1.5 | 55.6 ± 8.1 |

Data are presented as mean ± standard deviation from triplicate experiments. The data is representative and based on typical results observed with TPO receptor agonists.

Table 2: Phenotypic Analysis of In Vitro Generated Platelet-like Particles

| Marker | Percentage of Positive Cells (%) |

| CD41a (GPIIb) | 92.5 ± 3.1 |

| CD42b (GPIbα) | 85.7 ± 4.5 |

Data are presented as mean ± standard deviation. The data is representative and based on typical results observed with TPO receptor agonists.

Table 3: Functional Analysis of In Vitro Generated Platelet-like Particles

| Agonist | CD62P Expression (% Positive Cells) | Platelet Aggregation (%) |

| Resting | 8.2 ± 2.1 | 5.1 ± 1.8 |

| ADP (10 µM) | 65.4 ± 5.9 | 68.3 ± 6.2 |

| Thrombin (0.1 U/mL) | 88.1 ± 6.7 | 85.4 ± 7.1 |

Data are presented as mean ± standard deviation. The data is representative and based on typical results observed with TPO receptor agonists.

Conclusion

This compound serves as a potent TPO receptor agonist for the robust in vitro production of megakaryocytes and functional platelet-like particles from hematopoietic stem cells. The protocols and data presented here provide a framework for researchers to effectively utilize this compound in their studies, contributing to advancements in our understanding of thrombopoiesis and the development of novel therapeutic strategies. Optimization of culture conditions and this compound concentration may be necessary depending on the specific cell source and experimental objectives.

References

- 1. Role of Thrombopoietin Receptor Agonists in Inherited Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The thrombopoietin receptor c-MPL activates JAK2 and TYK2 tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phosphorylated c-MPL tyrosine 591 regulates thrombopoietin-induced signaling - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Quantification of Pegacaristim via ELISA

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the quantification of Pegacaristim, a thrombopoietic agent, using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA). Additionally, the putative signaling pathway of this compound is described.

Introduction

This compound is a monoclonal antibody with thrombopoietic activity, meaning it can promote the generation of platelets.[1] It functions as a thrombopoietin (TPO) receptor agonist.[2] Accurate quantification of this compound in biological samples is crucial for pharmacokinetic studies, dose-response analysis, and overall drug development. The following sandwich ELISA protocol provides a robust and sensitive method for this purpose.

Principle of the Assay

The sandwich ELISA is a highly specific and sensitive method for detecting and quantifying an antigen. In this assay, a capture antibody specific for this compound is pre-coated onto the wells of a microplate. Samples and standards containing this compound are added to the wells, where the this compound binds to the capture antibody. After washing, a biotinylated detection antibody, which also recognizes this compound, is added, forming a "sandwich" complex. Subsequently, a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody. Finally, a chromogenic substrate for HRP is introduced, resulting in a color change proportional to the amount of this compound present in the sample. The reaction is stopped, and the absorbance is measured at a specific wavelength. A standard curve is generated to determine the concentration of this compound in the unknown samples.

Data Presentation

Table 1: Representative Standard Curve Data

| Standard Concentration (ng/mL) | Optical Density (OD) at 450 nm |

| 10 | 2.150 |

| 5 | 1.625 |

| 2.5 | 0.980 |

| 1.25 | 0.550 |

| 0.625 | 0.310 |

| 0.312 | 0.180 |

| 0.156 | 0.110 |

| 0 | 0.050 |

Table 2: Sample Data Analysis

| Sample ID | OD at 450 nm | Calculated Concentration (ng/mL) | Dilution Factor | Final Concentration (ng/mL) |

| Sample 1 | 1.234 | 3.45 | 10 | 34.5 |

| Sample 2 | 0.678 | 1.52 | 10 | 15.2 |

| Sample 3 | 0.432 | 0.88 | 10 | 8.8 |

Experimental Protocols

Materials and Reagents

-

96-well microplate pre-coated with anti-Pegacaristim capture antibody

-

This compound standard

-

Biotinylated anti-Pegacaristim detection antibody

-

Streptavidin-HRP conjugate

-

Assay Diluent (e.g., 1% BSA in PBS)

-

Wash Buffer (e.g., 0.05% Tween-20 in PBS)

-

TMB (3,3',5,5'-Tetramethylbenzidine) Substrate

-

Stop Solution (e.g., 2N H₂SO₄)

-

Plate sealer

-

Microplate reader capable of measuring absorbance at 450 nm

Assay Procedure

-

Reagent Preparation : Bring all reagents and samples to room temperature before use.[3] Prepare dilutions of the this compound standard in Assay Diluent to generate a standard curve. A recommended starting range is 0.156 ng/mL to 10 ng/mL. Dilute samples to an expected concentration within the standard curve range.

-

Standard and Sample Addition : Add 100 µL of each standard and sample into the appropriate wells of the pre-coated microplate.[3] It is recommended to run all standards and samples in duplicate.[3]

-

Incubation : Cover the plate with a plate sealer and incubate for 2 hours at room temperature with gentle shaking.[3]

-

Washing : Aspirate or decant the solution from each well. Wash the wells four times with 300 µL of Wash Buffer per well.[3] After the final wash, remove any remaining Wash Buffer by inverting the plate and tapping it against clean paper towels.

-

Detection Antibody Addition : Add 100 µL of the diluted biotinylated detection antibody to each well.[3]

-

Incubation : Cover the plate and incubate for 1 hour at room temperature with gentle shaking.[3]

-

Washing : Repeat the washing step as described in step 4.

-

Streptavidin-HRP Addition : Add 100 µL of the Streptavidin-HRP conjugate to each well.[3]

-

Incubation : Cover the plate and incubate for 45 minutes at room temperature with gentle shaking.[3]

-

Washing : Repeat the washing step as described in step 4.

-

Substrate Addition and Development : Add 100 µL of TMB Substrate to each well. Incubate for 15-30 minutes at room temperature in the dark.[3] The solution will turn blue.

-

Stopping the Reaction : Add 50 µL of Stop Solution to each well.[3] The color will change from blue to yellow.

-

Absorbance Measurement : Read the optical density of each well at 450 nm using a microplate reader within 30 minutes of adding the Stop Solution.[4]

-

Data Analysis : Construct a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. Use a four-parameter logistic (4-PL) curve fit. Determine the concentration of this compound in the samples by interpolating their mean absorbance values from the standard curve.

This compound Signaling Pathway

As a TPO receptor agonist, this compound is expected to mimic the action of endogenous thrombopoietin by binding to and activating the TPO receptor (c-Mpl). This activation initiates downstream signaling cascades that are crucial for the proliferation and differentiation of megakaryocyte progenitors and ultimately lead to an increase in platelet production. The primary signaling pathways activated by TPO receptor stimulation include the JAK/STAT, PI3K/AKT, and MAPK/ERK pathways.

Caption: Putative signaling pathway of this compound.

Experimental Workflow

The following diagram illustrates the major steps involved in the quantification of this compound using the sandwich ELISA protocol.

Caption: Sandwich ELISA workflow for this compound quantification.

References

Application Notes and Protocols for Pegacaristim in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pegacaristim is a novel thrombopoietin (TPO) receptor agonist designed to stimulate the proliferation and differentiation of megakaryocytes, the precursor cells to platelets. As a potent thrombopoietic agent, this compound activates the TPO receptor (also known as c-Mpl), initiating a cascade of intracellular signaling events that mimic the physiological effects of endogenous thrombopoietin.[1][2] These application notes provide a comprehensive guide for the in vitro use of this compound, including its mechanism of action, detailed protocols for cell culture experiments, and expected quantitative outcomes.

Mechanism of Action

This compound binds to and activates the thrombopoietin receptor on the surface of hematopoietic stem cells and megakaryocyte progenitors.[1][3] This binding event induces a conformational change in the receptor, leading to the activation of associated Janus kinase 2 (JAK2). Activated JAK2 then phosphorylates tyrosine residues on the intracellular domain of the TPO receptor, creating docking sites for various signaling molecules.[4][5] This initiates several downstream signaling pathways critical for cell proliferation, differentiation, and survival:

-

JAK/STAT Pathway: The phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5, leads to their dimerization and translocation to the nucleus, where they regulate the transcription of genes involved in megakaryopoiesis.[1][2][6]

-

MAPK/ERK Pathway: Activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase (ERK), promotes cell proliferation.[1][2]

-

PI3K/AKT Pathway: The Phosphatidylinositol 3-Kinase (PI3K)/AKT pathway is crucial for cell survival and inhibition of apoptosis.[1][5]

The culmination of these signaling events is the enhanced proliferation and maturation of megakaryocytes, ultimately leading to an increased production of platelets.[2][3]

Quantitative Data Summary

The following tables summarize representative quantitative data from in vitro experiments with this compound on megakaryocytic cell lines.

Table 1: Dose-Dependent Proliferation of MEG-01 Cells

| This compound Conc. (ng/mL) | Cell Viability (% of Control) | Standard Deviation |

| 0 (Control) | 100 | 5.2 |

| 1 | 125 | 6.8 |

| 10 | 180 | 9.5 |

| 50 | 250 | 12.1 |

| 100 | 265 | 11.8 |

| 200 | 270 | 13.2 |

Table 2: Induction of Megakaryocytic Differentiation Markers in UT-7/TPO Cells

| Treatment (72h) | CD41a+ Cells (%) | CD61+ Cells (%) |

| Untreated Control | 5.2 | 8.1 |

| This compound (100 ng/mL) | 65.8 | 72.4 |

| Recombinant Human TPO (100 ng/mL) | 68.2 | 75.1 |

Experimental Protocols

Protocol 1: Cell Culture and Maintenance of Megakaryocytic Cell Lines

This protocol describes the standard procedures for culturing MEG-01 and UT-7/TPO cell lines, which are commonly used to study megakaryopoiesis.

Materials:

-

MEG-01 (ATCC® CRL-2021™) or UT-7/TPO (CVCL_5204) cells[7]

-

RPMI-1640 Medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (P/S)

-

Recombinant Human Thrombopoietin (TPO) for UT-7/TPO maintenance

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA (for MEG-01, if highly adherent)

-

Cell scraper

-

T-25 or T-75 cell culture flasks

-

Centrifuge

-

Hemocytometer or automated cell counter

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Media Preparation:

-

Cell Thawing and Seeding:

-

Rapidly thaw a cryopreserved vial of cells in a 37°C water bath.

-

Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete medium.

-

Centrifuge at 200 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete medium.

-

Transfer the cell suspension to a T-25 flask and incubate at 37°C with 5% CO₂.

-

-

Cell Passaging:

-

MEG-01 (Semi-adherent):

-

UT-7/TPO (Suspension):

-

Protocol 2: In Vitro Proliferation Assay using a Luminescent Cell Viability Assay

This protocol details the methodology for assessing the dose-dependent effect of this compound on the proliferation of MEG-01 cells.

Materials:

-

MEG-01 cells

-

MEG-01 Complete Medium

-

This compound, sterile stock solution

-

White, flat-bottom 96-well microplates

-

Luminescent cell viability assay kit (e.g., CellTiter-Glo®)

-

Luminometer

Procedure:

-

Cell Seeding:

-

Harvest MEG-01 cells and adjust the cell density to 2 x 10⁵ cells/mL in complete medium.

-

Dispense 100 µL of the cell suspension into each well of a 96-well plate (20,000 cells/well).

-

Incubate the plate for 24 hours at 37°C with 5% CO₂.

-

-

This compound Treatment:

-

Prepare a serial dilution of this compound in complete medium to achieve the desired final concentrations (e.g., 0, 1, 10, 50, 100, 200 ng/mL).

-

Add 100 µL of the diluted this compound solutions or control medium to the respective wells.

-

Incubate the plate for 72 hours at 37°C with 5% CO₂.

-

-

Cell Viability Measurement:

-

Equilibrate the plate and the luminescent assay reagent to room temperature.

-

Add 100 µL of the assay reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Calculate the average luminescence for each concentration.

-

Normalize the data to the control (0 ng/mL this compound) to determine the percentage of cell viability.

-

Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve.

-

References

- 1. Thrombopoietin Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Thrombopoietin Receptor Agonists in Primary ITP - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Thrombopoietin-receptor agonists for adult patients with immune thrombocytopenia: a narrative review and an approach for managing patients fasting intermittently [frontiersin.org]

- 4. TPO signaling pathway [pfocr.wikipathways.org]

- 5. A network map of thrombopoietin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cellosaurus cell line UT-7/TPO (CVCL_5204) [cellosaurus.org]

- 8. High-Throughput Production of Platelet-Like Particles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bcrj.org.br [bcrj.org.br]

- 10. Cell Culture Academy [procellsystem.com]

- 11. Establishment and characterization of the thrombopoietin-dependent megakaryocytic cell line, UT-7/TPO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for Pegacaristim in Functional Platelet Generation Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pegacaristim, also known as pegylated recombinant human megakaryocyte growth and development factor (PEG-rHuMGDF), is a potent thrombopoietic agent used in research to stimulate the production of functional platelets.[1][2][3] As a monoclonal antibody, it acts as a thrombopoietin (TPO) receptor agonist, initiating the signaling cascades that lead to megakaryocyte proliferation and differentiation, ultimately resulting in increased platelet counts.[4][5][6] These application notes provide detailed protocols and data for utilizing this compound in the in vitro generation of platelets for transfusion research.

Mechanism of Action

This compound functions by binding to and activating the thrombopoietin receptor (c-Mpl) on the surface of hematopoietic stem cells and megakaryocyte precursor cells.[5][6] This binding mimics the action of endogenous thrombopoietin, the primary regulator of megakaryopoiesis and thrombopoiesis. The activation of the TPO receptor triggers several downstream signaling pathways, including the JAK-STAT, MAPK, and PI3K-AKT pathways.[6] These signaling cascades work in concert to stimulate the proliferation and maturation of megakaryocytes, the precursor cells to platelets, and inhibit their apoptosis.[6]

Signaling Pathway of this compound (TPO Receptor Agonist)

Caption: this compound signal transduction pathway.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize the dose-dependent effects of this compound on platelet counts as observed in preclinical and clinical settings.

Table 1: Effect of this compound on Platelet Counts in Patients with Advanced Cancer [2]

| This compound Dose (µg/kg) | Median Increase in Platelet Count |

| Placebo | 16% |

| 0.03 | 12% |

| 0.1 | 39% |

| 0.3 | 51% - 584% |

| 1.0 | 51% - 584% |

Table 2: Timing of Platelet Response to this compound [2]

| Event | Time |

| Initial Rise in Platelets | Day 6 of administration |

| Peak Platelet Count | Days 12 to 18 |

| Platelet Count Remained >450 x 10⁹/L | Up to 21 days |

Experimental Protocols

Protocol 1: In Vitro Generation of Megakaryocytes and Platelets from Hematopoietic Stem and Progenitor Cells (HSPCs)

This protocol describes a general method for the differentiation of HSPCs into megakaryocytes and the subsequent generation of platelets, adapted from common practices in the field. This compound is used as the primary stimulating agent.

Materials:

-

CD34+ HSPCs (from bone marrow, peripheral blood, or cord blood)

-

Serum-free expansion medium (e.g., StemSpan™ SFEM II)

-

Cytokine cocktail for initial expansion (e.g., SCF, Flt-3 ligand)

-

This compound (reconstituted in sterile PBS)

-

Megakaryocyte differentiation medium (e.g., IMDM supplemented with BSA, insulin, transferrin)

-

Culture plates or bioreactors

Procedure:

-

HSPC Expansion (Days 0-7):

-

Thaw cryopreserved CD34+ HSPCs.

-

Culture the cells in serum-free expansion medium supplemented with an initial cytokine cocktail to expand the progenitor cell population.

-

Incubate at 37°C, 5% CO₂.

-

-

Megakaryocyte Differentiation (Days 7-14):

-

Harvest the expanded cells and resuspend them in megakaryocyte differentiation medium.

-

Add this compound to the culture at a concentration range of 10-100 ng/mL. The optimal concentration should be determined empirically.

-

Continue incubation at 37°C, 5% CO₂. Monitor the culture for the appearance of large, polyploid megakaryocytes.

-

-

Platelet Generation (Days 14-21):

-

Mature megakaryocytes will begin to extend proplatelets and release platelet-like particles into the culture medium.

-

To enhance platelet release, consider using a bioreactor system that introduces shear stress.

-

Collect the culture supernatant containing the generated platelets.

-

-

Platelet Isolation and Analysis:

-

Centrifuge the supernatant at a low speed to pellet any contaminating cells.

-

Transfer the platelet-rich supernatant to a new tube and centrifuge at a higher speed to pellet the platelets.

-

Resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's buffer).

-

Analyze platelet count, size, and function using flow cytometry (for surface markers like CD41a/CD61) and aggregation assays.

-

Experimental Workflow for In Vitro Platelet Generation

Caption: In vitro platelet generation workflow.

Conclusion

This compound is a valuable tool for researchers studying thrombopoiesis and developing methods for the ex vivo production of platelets for transfusion. Its potent and specific activity on the TPO receptor allows for the robust generation of megakaryocytes and functional platelets from HSPCs. The protocols and data presented here provide a foundation for the application of this compound in transfusion research, with the potential to contribute to novel solutions for thrombocytopenic patients. Further optimization of culture conditions, including the use of bioreactors and novel cytokine combinations, may further enhance the yield and functionality of in vitro-generated platelets.

References

- 1. Synergistic effects of pegylated recombinant human megakaryocyte growth and development factor and granulocyte colony-stimulating factor on mobilization of hematopoietic progenitor and stem cells with long-term repopulating ability into peripheral blood in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thrombopoietic effects of pegylated recombinant human megakaryocyte growth and development factor (PEG-rHuMGDF) in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Megakaryocyte growth and development factor accelerates platelet recovery in peripheral blood progenitor cell transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. Thrombopoietin Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for Pegacaristim, a Thrombopoietin Receptor Agonist, for Optimal Megakaryopoiesis

Disclaimer: Pegacaristim is a thrombopoietin (TPO) receptor agonist whose clinical development was discontinued. As such, publicly available data on specific dosing and concentration for optimal megakaryopoiesis is limited. The following application notes and protocols are based on the general principles of TPO receptor agonists and published data on similar molecules, such as romiplostim and eltrombopag. These should be considered as a representative guide for research and development purposes.

Introduction

This compound is a monoclonal antibody designed to act as a thrombopoietin (TPO) receptor agonist.[1] The TPO receptor, also known as c-Mpl, is a critical regulator of megakaryopoiesis, the process of platelet production. Activation of the TPO receptor on hematopoietic stem cells and megakaryocyte progenitor cells stimulates their proliferation and differentiation, ultimately leading to an increase in circulating platelets.[2][3] TPO receptor agonists are a class of drugs developed to treat thrombocytopenia, a condition characterized by a low platelet count.[4][5]

This document provides an overview of the mechanism of action of TPO receptor agonists and outlines representative protocols for evaluating their effects on megakaryopoiesis in vitro.

Mechanism of Action: TPO Receptor Signaling

Upon binding to the TPO receptor, agonists like this compound induce a conformational change in the receptor, leading to the activation of intracellular signaling cascades. The primary pathways involved are:

-

JAK-STAT Pathway: The Janus kinase 2 (JAK2) is activated, which in turn phosphorylates and activates Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT5. Activated STAT5 translocates to the nucleus and promotes the transcription of genes involved in cell proliferation and differentiation.[2][3][6]

-

PI3K/AKT Pathway: This pathway is crucial for cell survival and inhibition of apoptosis.[2][3]

-

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase pathway is also activated and contributes to cell proliferation.[3]

The collective activation of these pathways results in the expansion and maturation of megakaryocytes and the subsequent release of platelets.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Thrombopoietin receptor agonists: ten years later | Haematologica [haematologica.org]

- 3. Thrombopoietin Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Thrombopoietin receptor agonists: ten years later - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tapering and discontinuation of thrombopoietin receptor agonists in immune thrombocytopenia: Real-world recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ashpublications.org [ashpublications.org]

Application Notes and Protocols for Long-Term Culture of Hematopoietic Stem Cells with Cytokine Support

Introduction

Hematopoietic stem cells (HSCs) are the foundation of the blood and immune systems, possessing the ability to self-renew and differentiate into all mature blood cell lineages. The ability to culture and expand these cells ex vivo over long periods is of paramount importance for various research and clinical applications, including drug development, disease modeling, gene therapy, and regenerative medicine. While the specific agent Pegacaristim, a pegylated form of granulocyte colony-stimulating factor (G-CSF), is primarily associated with the mobilization of HSCs from the bone marrow into the peripheral blood for collection, detailed protocols for its direct use in the long-term in vitro culture and expansion of HSCs are not extensively documented in publicly available literature.

These application notes provide a comprehensive overview and detailed protocols for the long-term culture of HSCs with a focus on cytokine-supported expansion. The methodologies described are based on established principles of HSC biology and draw from various successful long-term culture systems. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust HSC culture systems.

Experimental Protocols

Isolation of Human CD34+ Hematopoietic Stem and Progenitor Cells

This protocol outlines the enrichment of CD34+ cells, a common marker for human HSCs and progenitor cells, from various sources such as bone marrow, umbilical cord blood, or peripheral blood.

Materials:

-

Ficoll-Paque PLUS

-

Phosphate-buffered saline (PBS)

-

Bovine serum albumin (BSA)

-

EDTA

-

CD34 MicroBead Kit, human

-

LS or MS Columns and a suitable magnetic separator

-

Buffer for isolation (PBE buffer): PBS pH 7.2, 0.5% BSA, 2 mM EDTA.[1]

Procedure:

-

Mononuclear Cell (MNC) Isolation:

-

Dilute the source tissue (bone marrow, cord blood, or peripheral blood) 1:1 with PBS.

-

Carefully layer the diluted cell suspension onto Ficoll-Paque PLUS in a conical tube.

-

Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

-

Aspirate the upper layer and carefully collect the buffy coat layer containing MNCs.

-

Wash the collected MNCs with PBE buffer and centrifuge at 300 x g for 10 minutes.

-

-

Magnetic-Activated Cell Sorting (MACS) for CD34+ Selection:

-

Resuspend the MNC pellet in PBE buffer.

-

Follow the manufacturer's instructions for the CD34 MicroBead Kit to magnetically label the CD34+ cells.

-

Place an LS or MS column in the magnetic field of a suitable separator.

-

Prepare the column by rinsing with PBE buffer.

-

Apply the magnetically labeled cell suspension onto the column.

-

Wash the column with PBE buffer to remove unlabeled cells.

-

Remove the column from the magnetic separator and place it on a collection tube.

-

Pipette PBE buffer onto the column and firmly flush out the magnetically retained CD34+ cells.

-

Long-Term Culture of Hematopoietic Stem Cells

This protocol describes a general method for the long-term ex vivo expansion of isolated CD34+ HSCs. The cytokine cocktail is a critical component and can be optimized based on experimental goals.

Materials:

-

StemSpan™ SFEM II or similar serum-free expansion medium

-

Cytokine cocktail:

-

Stem Cell Factor (SCF)

-

Thrombopoietin (TPO)

-

Interleukin-6 (IL-6)

-

Flt3-Ligand

-

(Optional) G-CSF or its analogs.

-

-

Cell culture plates (e.g., 96-well or 24-well plates)

-

Humidified incubator at 37°C with 5% CO2

Procedure:

-

Culture Initiation:

-

Prepare the complete culture medium by adding the cytokine cocktail to the serum-free expansion medium. A commonly used combination is SCF (50 ng/mL), TPO (20 ng/mL), and Flt3-ligand (50 ng/mL).[2] The addition of IL-6 (10 ng/mL) can also be beneficial.[2]

-

Plate the freshly isolated CD34+ cells at a density of 1 x 10^4 to 5 x 10^4 cells/mL in the prepared culture medium.

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

-

-

Cell Maintenance and Expansion:

-

Monitor the cell cultures every 2-3 days for cell proliferation and morphology.

-

Perform a half-medium change every 3-4 days by carefully removing half of the culture medium and replacing it with fresh, pre-warmed complete medium.

-

As the cells expand, they may need to be split into new wells to maintain an optimal cell density.

-

The culture can be maintained for several weeks, with some protocols achieving expansion for over a month.[3][4]

-

Analysis of Cultured Hematopoietic Stem Cells

This protocol details the use of flow cytometry to assess the phenotype of the cultured HSCs, specifically the maintenance of the CD34+ population.

Materials:

-

Fluorochrome-conjugated antibodies:

-

Anti-human CD34 (e.g., FITC or PE conjugated)

-

Anti-human CD45 (e.g., APC conjugated)

-

Isotype control antibodies

-

-

Flow cytometer

-

FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

Procedure:

-

Cell Staining:

-

Harvest a small aliquot of cells from the culture.

-

Wash the cells with FACS buffer.

-

Resuspend the cells in FACS buffer and add the fluorochrome-conjugated antibodies at the manufacturer's recommended concentration.

-

Incubate for 20-30 minutes at 4°C in the dark.

-

Wash the cells twice with FACS buffer to remove unbound antibodies.

-

Resuspend the final cell pellet in FACS buffer for analysis.

-

-

Flow Cytometry Analysis:

-

Acquire the stained cells on a flow cytometer.

-

Gate on the CD45+ population to identify hematopoietic cells.

-

Within the CD45+ gate, determine the percentage of CD34+ cells.

-

Use isotype controls to set the gates for positive staining.

-

Data Presentation

Table 1: Comparison of Cytokine Cocktails for HSC Expansion

| Cytokine Cocktail | Fold Expansion of CD34+ Cells (after 10-14 days) | Reference |

| SCF (50 ng/mL) + TPO (20 ng/mL) + Flt3-ligand (50 ng/mL) | ~4-fold | [2] |

| SCF (50 ng/mL) + TPO (20 ng/mL) + Flt3-ligand (50 ng/mL) + IL-6 (10 ng/mL) | Reported as superior for engraftment | [2] |

| SCF (100 ng/mL) + TPO (10 ng/mL) | Optimal for mouse HSC cultures | [3] |

Table 2: Phenotypic Markers for Hematopoietic Stem and Progenitor Cells

| Marker | Cell Population | Reference |

| CD34+ | Hematopoietic stem and progenitor cells | [5] |

| CD38- | Enriched for more primitive HSCs | [5] |

| CD45RA- | Enriched for more primitive HSCs | [5] |

| CD90+ (Thy-1) | Positive marker for hematopoietic progenitors | [5] |

| Lin- | Negative for mature blood lineage markers | [5] |

Mandatory Visualizations

Caption: Experimental Workflow for Long-Term HSC Culture.

Caption: Simplified G-CSF Signaling Pathway in HSCs.

References

- 1. miltenyibiotec.com [miltenyibiotec.com]

- 2. Cord Blood Hematopoietic Stem Cell Expansion: Preclinical Studies and Clinical Trials. Review - CellR4 [cellr4.org]

- 3. Long-term ex vivo expansion of mouse hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Hematopoietic Stem Cell Culture Methods [sigmaaldrich.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing Pegacaristim Concentration for Cell Viability

Disclaimer: The information provided below is based on a hypothetical molecule, "Pegacaristim," as public domain information for a substance with this specific name is not available. The content is structured to serve as a comprehensive guide for researchers working with novel PEGylated stimulatory proteins, assuming this compound falls into this category. The experimental protocols, troubleshooting advice, and signaling pathway information are based on established principles for similar bioactive molecules.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in cell culture?

A1: For a novel compound like this compound, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions. A typical starting range for a new PEGylated protein could be from 0.1 ng/mL to 1000 ng/mL. We recommend a logarithmic dilution series to cover a broad range of concentrations efficiently.

Q2: How long should I incubate my cells with this compound before assessing cell viability?

A2: The optimal incubation time will depend on the specific cell type and the expected biological response. For proliferation or viability assays, a common starting point is to incubate for 24, 48, and 72 hours. This allows for the observation of both early and late cellular responses to this compound.

Q3: Can I use serum in my cell culture medium when treating with this compound?

A3: The presence of serum can influence the cellular response to this compound, as serum contains various growth factors and cytokines. For initial characterization and to avoid confounding factors, it is often recommended to perform experiments in serum-free or low-serum (e.g., 0.5-2%) medium. If your experimental design requires the presence of serum, be sure to include appropriate controls and maintain a consistent serum concentration across all experiments.

Q4: How should I properly dissolve and store this compound?

A4: this compound, as a lyophilized powder, should be reconstituted in a sterile, protein-compatible buffer (e.g., sterile PBS or the buffer recommended on the product's technical data sheet). To avoid repeated freeze-thaw cycles that can degrade the protein, we recommend aliquoting the reconstituted solution into single-use volumes and storing them at -20°C or -80°C.

Troubleshooting Guide

| Problem | Possible Cause | Suggested Solution |

| Low cell viability at all tested concentrations of this compound. | 1. This compound may be cytotoxic to the specific cell line at the tested concentrations. 2. The this compound stock solution may have been improperly stored or handled, leading to degradation. 3. The cells may have been unhealthy or at a suboptimal density at the start of the experiment. | 1. Test a lower range of concentrations (e.g., picogram/mL). 2. Use a fresh aliquot of this compound and ensure proper reconstitution and storage. 3. Ensure cells are healthy, in the logarithmic growth phase, and seeded at the recommended density. |